Superior MAO Isoform Selectivity Ratio Versus the 2-Methyl Analog
2-Methoxyquinoxalin-5-amine achieves a 5.9-fold selectivity for MAO-B over MAO-A, compared to only 1.5-fold selectivity for the closely related 2-Methylquinoxalin-5-amine. Both compounds share an identical MAO-B IC₅₀ of 17,000 nM, but the methoxy derivative is 4-fold less potent against MAO-A (100,000 nM vs. 25,300 nM), yielding a superior selectivity window that reduces off-target MAO-A liability in probe development [1].
| Evidence Dimension | Selectivity Ratio (MAO-A IC₅₀ / MAO-B IC₅₀) |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 17,000 nM; MAO-A IC₅₀ = 100,000 nM; Ratio = 5.9 |
| Comparator Or Baseline | 2-Methylquinoxalin-5-amine: MAO-B IC₅₀ = 17,000 nM; MAO-A IC₅₀ = 25,300 nM; Ratio = 1.5 |
| Quantified Difference | 2-Methoxy derivative is 4-fold less potent against MAO-A, yielding a 3.9-fold improvement in isoform selectivity ratio |
| Conditions | Inhibition of recombinant human MAO-A and MAO-B expressed in insect cell membranes; substrate: kynuramine; detection: 4-hydroxyquinoline fluorescence |
Why This Matters
For CNS probe development requiring MAO-B inhibition without serotonergic side effects, the 5.9-fold selectivity ratio makes 2-Methoxyquinoxalin-5-amine a cleaner pharmacological tool than the 2-methyl analog, which exhibits only marginal selectivity.
- [1] BindingDB. BDBM50450822 (CHEMBL4216610) for 2-Methoxyquinoxalin-5-amine; BDBM50493476 for 2-Methylquinoxalin-5-amine. Charles University In Prague, curated by ChEMBL. View Source
